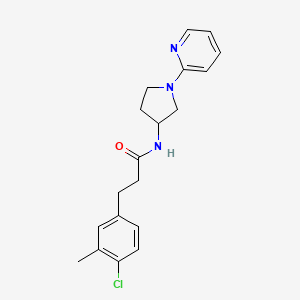
(Z)-N-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)but-2-enamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Z)-N-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)but-2-enamide, also known as TAK-915, is a novel drug that has been developed for the treatment of cognitive disorders such as Alzheimer's disease and schizophrenia. This compound belongs to the class of tetrazole-based compounds that have been found to have potential therapeutic properties.
Mécanisme D'action
(Z)-N-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)but-2-enamide has been found to enhance cognitive function by increasing the levels of cyclic nucleotides in the brain. This mechanism of action is believed to be responsible for the drug's ability to improve memory and learning in animal models of cognitive impairment.
Biochemical and Physiological Effects:
(Z)-N-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)but-2-enamide has been shown to increase the levels of cyclic nucleotides in the brain, which in turn enhances the activity of neurotransmitters such as dopamine and acetylcholine. This leads to improved cognitive function and memory in animal models of cognitive impairment.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of (Z)-N-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)but-2-enamide in lab experiments include its ability to selectively inhibit PDE2A, which makes it a promising drug candidate for the treatment of cognitive disorders. However, the limitations of (Z)-N-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)but-2-enamide include its limited solubility in water, which can make it difficult to administer in vivo.
Orientations Futures
For the research on (Z)-N-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)but-2-enamide include the development of more efficient synthesis methods and the optimization of the drug's pharmacokinetic properties. Additionally, further studies are needed to determine the safety and efficacy of (Z)-N-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)but-2-enamide in humans, and to explore its potential therapeutic uses beyond cognitive disorders.
Méthodes De Synthèse
The synthesis of (Z)-N-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)but-2-enamide involves the reaction of 3-fluorobenzyl bromide with sodium azide to form 3-fluorobenzyl azide. This intermediate is then reacted with but-2-enamide in the presence of a copper catalyst to form (Z)-N-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)but-2-enamide.
Applications De Recherche Scientifique
(Z)-N-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)but-2-enamide has been extensively studied for its potential therapeutic properties in the treatment of cognitive disorders. Studies have shown that (Z)-N-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)but-2-enamide acts as a selective inhibitor of the phosphodiesterase 2A (PDE2A) enzyme, which is involved in the regulation of intracellular cyclic nucleotide levels. By inhibiting PDE2A, (Z)-N-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)but-2-enamide increases the levels of cyclic nucleotides, which in turn enhances the activity of neurotransmitters such as dopamine and acetylcholine.
Propriétés
IUPAC Name |
(Z)-N-[[1-(3-fluorophenyl)tetrazol-5-yl]methyl]but-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12FN5O/c1-2-4-12(19)14-8-11-15-16-17-18(11)10-6-3-5-9(13)7-10/h2-7H,8H2,1H3,(H,14,19)/b4-2- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHWPEWTVGQFNPW-RQOWECAXSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=CC(=O)NCC1=NN=NN1C2=CC(=CC=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C\C(=O)NCC1=NN=NN1C2=CC(=CC=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12FN5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-N-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)but-2-enamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![6-fluoro-N-{[2-(2-methylphenoxy)phenyl]methyl}pyridine-3-carboxamide](/img/structure/B2621027.png)


![methyl 2-(2-(3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-benzo[b][1,4]thiazin-2-yl)acetamido)-5-propylthiophene-3-carboxylate](/img/structure/B2621032.png)


![1-(1,3-Benzodioxol-5-yl)-4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-pyrrolidinone](/img/structure/B2621038.png)
![N-(2-methoxyphenyl)-2-(4-((2-(trifluoromethyl)-1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)acetamide oxalate](/img/structure/B2621041.png)

![3-Bromobenzo[b]thiophene-2-carbonitrile](/img/structure/B2621043.png)
![N-(2-(4-(4-fluorophenyl)piperazin-1-yl)-2-(furan-2-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2621045.png)
![N-(6-ethylbenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)acetamide](/img/structure/B2621046.png)